3-(2-Naphthyloxy)-1-chloropropane
Overview
Description
3-(2-Naphthyloxy)-1-chloropropane is an organic compound with the molecular formula C13H13ClO. It is a derivative of naphthalene, where a 3-chloropropoxy group is attached to the second position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthyloxy)-1-chloropropane typically involves the reaction of naphthol with 1-chloro-3-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthyloxy)-1-chloropropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of 2-(3-aminopropoxy)naphthalene or 2-(3-thiopropoxy)naphthalene.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 2-(3-hydroxypropoxy)naphthalene.
Scientific Research Applications
3-(2-Naphthyloxy)-1-chloropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of naphthalene derivatives with biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Naphthyloxy)-1-chloropropane is not well-documented. similar naphthalene derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropoxy)naphthalene
- 2-(3-Iodopropoxy)naphthalene
- 2-(3-Methanesulfonylbutoxy)naphthalene
- 2-(3-Bromobutoxy)naphthalene
- 2-(3-Iodobutoxy)naphthalene
Uniqueness
3-(2-Naphthyloxy)-1-chloropropane is unique due to the presence of the chlorine atom, which can be selectively substituted to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
56231-42-6 |
---|---|
Molecular Formula |
C13H13ClO |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
2-(3-chloropropoxy)naphthalene |
InChI |
InChI=1S/C13H13ClO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 |
InChI Key |
QPVWDIOTNVVIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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